molecular formula C18H35NO3Si B8192165 cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-5-vinyl-pyrrolidine

cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-5-vinyl-pyrrolidine

Cat. No.: B8192165
M. Wt: 341.6 g/mol
InChI Key: NLVVNZCHDZXXPV-GJZGRUSLSA-N
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Description

cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-5-vinyl-pyrrolidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and is substituted with a tert-butyl-dimethyl-silanyloxymethyl group and a vinyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-5-vinyl-pyrrolidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of the pyrrolidine nitrogen with a Boc (tert-butoxycarbonyl) group, followed by the introduction of the tert-butyl-dimethyl-silanyloxymethyl group through a silylation reaction. The vinyl group can be introduced via a vinylation reaction, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-5-vinyl-pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The tert-butyl-dimethyl-silanyloxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield epoxides, while reduction can produce saturated pyrrolidine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-5-vinyl-pyrrolidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-5-vinyl-pyrrolidine depends on its specific application. In drug discovery, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of the Boc group and the silyl ether group can influence the compound’s binding affinity and selectivity for its target. The vinyl group can participate in covalent interactions with target proteins, leading to irreversible inhibition or activation.

Comparison with Similar Compounds

Similar Compounds

    cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-4-hydroxymethyl-azetidine: This compound features a similar silyl ether group but has a hydroxymethyl group instead of a vinyl group.

    cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-4-formyl-azetidine: This compound has a formyl group in place of the vinyl group.

Uniqueness

The uniqueness of cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-5-vinyl-pyrrolidine lies in the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The vinyl group, in particular, allows for unique interactions with molecular targets, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl (2S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-ethenylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35NO3Si/c1-10-14-11-12-15(13-21-23(8,9)18(5,6)7)19(14)16(20)22-17(2,3)4/h10,14-15H,1,11-13H2,2-9H3/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVVNZCHDZXXPV-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1C=C)CO[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](CC[C@@H]1C=C)CO[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35NO3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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